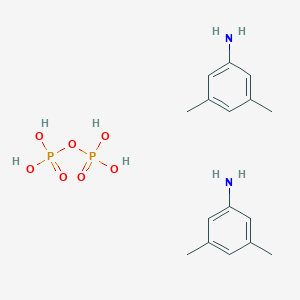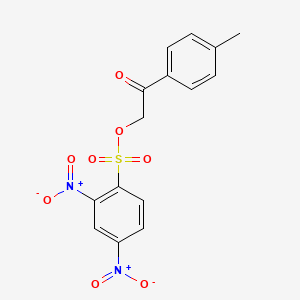
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate is a complex organic compound that features both aromatic and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylacetophenone and 2,4-dinitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylacetophenone is reacted with 2,4-dinitrobenzenesulfonyl chloride under anhydrous conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a solvent like methanol.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products include substituted sulfonates.
Reduction: Products include amines.
Oxidation: Products include carboxylic acids.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate involves:
Molecular Targets: The compound can interact with nucleophiles due to the presence of the sulfonate group.
Pathways: The nitro groups can undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzenesulfonate: Shares the sulfonate and nitro groups but lacks the 4-methylphenyl and oxoethyl groups.
4-Methylacetophenone: Contains the 4-methylphenyl group but lacks the sulfonate and nitro groups.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns compared to its similar compounds.
Properties
CAS No. |
518068-74-1 |
|---|---|
Molecular Formula |
C15H12N2O8S |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C15H12N2O8S/c1-10-2-4-11(5-3-10)14(18)9-25-26(23,24)15-7-6-12(16(19)20)8-13(15)17(21)22/h2-8H,9H2,1H3 |
InChI Key |
IKXHCACQQRVXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
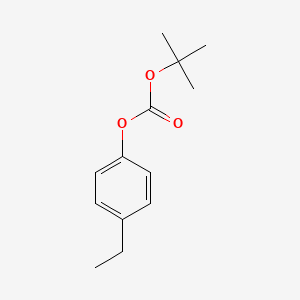
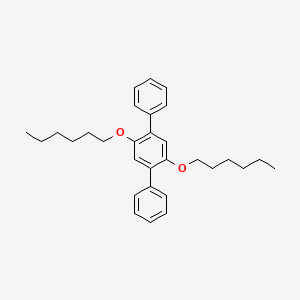
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
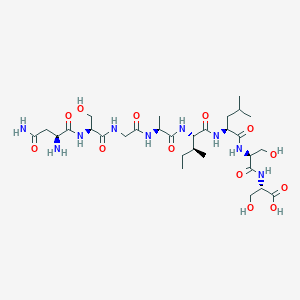
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
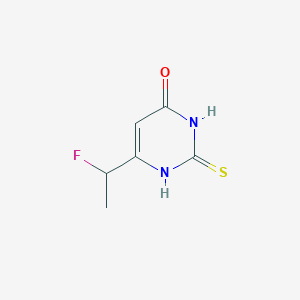

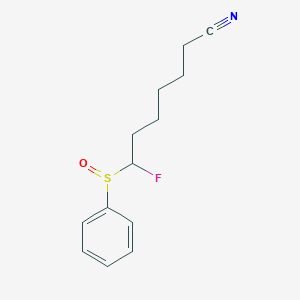
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
